N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is a heterocyclic compound characterized by the presence of both a piperidine and a pyrrole ring. Its significance in medicinal chemistry arises from its diverse biological activities and therapeutic potential. This compound, with the chemical formula and a molecular weight of approximately 230.69 g/mol, is known to interact with various biochemical pathways, particularly those involving hypoxia-inducible factors .
The compound is classified under organic compounds and specifically falls into the category of carboxamides. It is often sourced from chemical suppliers and is utilized in various research applications, particularly in the fields of pharmacology and biochemistry . The compound’s unique structure allows it to participate in significant biological interactions, making it a subject of interest for drug development.
The synthesis of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride typically involves multi-step synthetic routes. Common methods include:
These methods can be optimized for yield and purity, employing techniques like continuous flow synthesis to enhance efficiency .
The molecular structure of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride features a piperidine ring attached to a pyrrole-2-carboxamide group. The structural formula can be represented as follows:
Key structural data includes:
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions typical of amides and heterocycles. Notable reactions include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or selectivity .
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride primarily acts through modulation of hypoxia-inducible factor 1 (HIF-1) pathways. It has been shown to:
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride exhibits several notable physical properties:
Chemical properties include:
Relevant data:
Property | Value |
---|---|
Molecular Weight | 230.69 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Storage Conditions | Room temperature |
These properties make it suitable for various laboratory applications .
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride has several applications in scientific research:
N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride (CAS: 1240528-13-5) emerged as a synthetically accessible scaffold in early medicinal chemistry catalog listings, where it was characterized primarily for its molecular properties (MW: 229.71 g/mol, Formula: C₁₀H₁₆ClN₃O) [3] [10]. Its significant breakthrough came in 2021 when a derivative was identified as a potent inhibitor of Giardia lamblia adenylyl cyclase (gNC1) through de novo molecular modelling and biological evaluation. This study represented the first experimentally validated model for gNC1 and highlighted the compound’s competitive inhibition mechanism against this parasitic enzyme, using 2-hydroxyestradiol as a reference comparator [2]. The molecule’s trajectory exemplifies a shift from chemical curiosity to targeted therapeutic candidate, driven by rational drug design approaches addressing urgent infectious diseases.
Table 1: Key Historical Milestones of N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide Hydrochloride
Year | Event | Significance |
---|---|---|
Pre-2021 | Catalog synthesis (CAS 1240528-13-5) | Availability as a building block; structural characterization |
2021 | Identification as gNC1 inhibitor (IC₅₀ values in µM range) | Validation as antiparasitic lead; first homology model for G. lamblia gNC1 |
2023-2024 | Structural analog development for DNA gyrase/topoisomerase inhibition | Expansion into antibacterial domain; scaffold optimization for Gram-positive pathogens |
The molecular architecture of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride integrates two nitrogen heterocycles with complementary physicochemical and pharmacophoric properties:
This hybrid design achieves optimal three-dimensional diversity, positioning it as a privileged scaffold in antimicrobial discovery. Notably, the carboxamide linker (-C(O)NH-) between the rings enables conformational flexibility, allowing adaptation to binding pockets in disparate targets like gNC1 and DNA gyrase B [2] [6] [8]. Structural studies of analogs reveal that the pyrrole C2-carboxamide and piperidine N1 are indispensable for binding to ATP pockets in enzymes, as removal ablates activity [6] [8].
Table 2: Functional Group Contributions to Biological Activity
Component | Role in Target Binding | Example Targets |
---|---|---|
Pyrrole NH | H-bond donor to kinase hinge regions | DNA Gyrase B ATP site, gNC1 catalytic domain |
Carboxamide carbonyl | H-bond acceptor with backbone amides | gNC1; GyrB conserved residues |
Piperidine nitrogen | Cationic interaction with acidic residues; modulates membrane permeability | gNC1 allosteric site |
Piperidine C4 | Vector for substituents to occupy hydrophobic sub-pockets | GyrB/ParE hydrophobic cleft |
This scaffold addresses resistance through novel target engagement and structural optimization:
Antiparasitic Application: The 2021 study demonstrated competitive inhibition of G. lamblia adenylyl cyclase (gNC1), a target not exploited by existing antiparasitic drugs. Derivatives showed low µM IC₅₀ values, establishing efficacy against a parasite causing 280 million annual global infections. This mechanism circumvents resistance to nitroimidazoles (e.g., metronidazole) by disrupting cAMP-mediated virulence pathways instead of DNA damage [2].
Antibacterial Innovation: Scaffold derivatives (e.g., hydroxyisopropyl pyridazine analogs) exhibit dual inhibition of DNA gyrase (GyrB) and topoisomerase IV (ParE) in Staphylococcus aureus, with IC₅₀ values of 49 nM and 1.5 µM, respectively. This dual action impedes bacterial DNA replication at two nodes, reducing resistance emergence frequency (<10⁻⁹ at 4× MIC) [8]. Crucially, these inhibitors remain effective against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MICs as low as 0.03 µg/mL. In vivo, pyrrolamide derivatives like compound 28 outperform vancomycin in murine MRSA sepsis and thigh infection models, reducing bacterial loads by >3-log units [8].
Resistance Mitigation Profile: The scaffold’s modification potential allows optimization to evade efflux pumps. For example, introducing bulky C4-piperidine substituents in analogs reduces recognition by MepA and NorA efflux systems in resistant staphylococci [6] [8]. Additionally, the scaffold’s lack of cross-resistance with fluoroquinolones (which target GyrA/ParC) positions it as a next-generation agent for multidrug-resistant infections.
Table 3: Antimicrobial Spectrum of Optimized Scaffold Derivatives
Pathogen | Inhibition Target | Potency (IC₅₀ or MIC) | Resistance Overcome |
---|---|---|---|
Giardia lamblia | Adenylyl cyclase (gNC1) | IC₅₀: Low µM range | Nitroimidazole-refractory giardiasis |
Staphylococcus aureus (MRSA) | DNA Gyrase B / Topo IV ParE | MIC: ≤0.03 µg/mL | Methicillin, vancomycin resistance |
Enterococcus faecium (VRE) | DNA Gyrase B | MIC: 0.25 µg/mL | Vancomycin, linezolid resistance |
Escherichia coli | Dual GyrB/ParE | MIC: 1 µg/mL | Multidrug-resistant (MDR) strains |
The pyrrole-piperidine carboxamide core thus represents a versatile chemotype with validated efficacy against resistant pathogens through novel mechanisms. Ongoing optimization focuses on broadening Gram-negative activity by improving penetration across outer membranes while maintaining low mitochondrial toxicity—a liability in earlier pyrrolamide antibiotics [8].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2